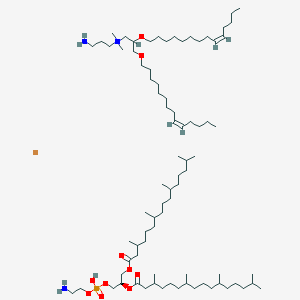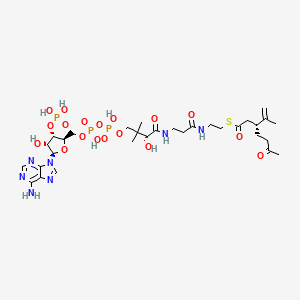
3-庚基-δ(1)-四氢大麻酚
描述
Synthesis Analysis
The synthesis of 3-heptyl-delta(1)-tetrahydrocannabinol and its isomers involves the synthesis of substituted resorcinols, followed by acid-catalyzed condensation with trans-para-menthadienol. This method leads to the production of delta(8)-THC analogues, among which the 1′-, 2′-, and 3′-methylheptyl analogues have been found to be more potent than delta(8)-THC, while the 4′-, 5′-, and 6′-methylheptyl isomers are approximately equal in potency to delta(8)-THC (Huffman et al., 1998).
Molecular Structure Analysis
The molecular structure of 3-Heptyl-delta(1)-tetrahydrocannabinol and related compounds has been studied to understand their interaction with cannabinoid receptors. The length of the side alkyl chain, for example, influences the biological activity of these cannabinoids, with longer side chains showing enhanced cannabimimetic properties compared to delta(9)-THC itself (Citti et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 3-Heptyl-delta(1)-tetrahydrocannabinol include its synthesis pathways and modifications leading to various analogues with different potencies and receptor affinities. These reactions are crucial for exploring the pharmacological potential of these compounds and their interactions with CB1 and CB2 cannabinoid receptors (Huffman et al., 1998).
Physical Properties Analysis
The physical properties of 3-Heptyl-delta(1)-tetrahydrocannabinol, such as solubility, melting point, and stability, are essential for its formulation and delivery in scientific studies. These properties are influenced by the compound's molecular structure and are critical for its handling and application in research settings.
Chemical Properties Analysis
The chemical properties of 3-Heptyl-delta(1)-tetrahydrocannabinol, including its reactivity, oxidation potential, and interactions with cannabinoid receptors, determine its pharmacological profile. Studies on analogues with different side chains have shown that modifications at the C-1 position of Delta9-tetrahydrocannabinol can lead to compounds with significant affinity for the CB1 and CB2 receptors, indicating the potential for tailored pharmacological activities (Burdick et al., 2010).
科学研究应用
大麻素受体相互作用
3-庚基-δ(1)-四氢大麻酚是四氢大麻酚 (THC) 的一种变体,显示出与大麻素受体的强相互作用。研究发现它具有相当大的亲和力,表明其在大麻素受体功能和内源性大麻素系统相关研究中的潜力。值得注意的是,一项研究表明,7-羟基-δ 6-四氢大麻酚的 1,1-二甲基庚基同系物具有很高的效力,与其他化合物相比,它以相当高的特异性和较低的解离常数 (KD) 与大麻素受体结合 (Devane 等,1992).
治疗潜力
研究强调了非精神活性大麻素的潜在治疗应用,包括 3-庚基-δ(1)-四氢大麻酚等变体。这些化合物因其在各种生理过程中具有潜在益处而受到关注,而不会产生通常与 THC 相关的精神活性作用 (Izzo 等,2009).
合成和效力
对异构甲基庚基-δ8-四氢大麻酚(包括 3-庚基-δ(1)-四氢大麻酚)的合成和药理学方面的研究表明,某些类似物比 δ8-THC 更有效。这些发现对于理解大麻素的构效关系和开发更有效的治疗剂非常重要 (Huffman 等,1998).
对血小板活化的影响
涉及 δ9-四氢大麻酚 (THC) 的研究表明了其对人血小板的影响,包括激活的血小板纤维蛋白原受体和 P 选择素的表达。血小板膜上大麻素受体 (CB1 和 CB2) 的存在表明 THC 诱导的血小板活化可能存在受体依赖性途径。这些见解可能与理解 3-庚基-δ(1)-四氢大麻酚在类似情况下的作用有关 (Deusch 等,2004).
发育中的内源性大麻素系统
受 THC 等化合物影响的内源性大麻素系统在生命早期阶段(例如小鼠的吮奶和生长)中起着至关重要的作用。了解 3-庚基-δ(1)-四氢大麻酚与该系统的相互作用可以深入了解其在早期发育中的作用和潜在治疗应用 (Fride 等,2001).
突触传递的调节
研究表明,δ9-四氢大麻酚可以调节谷氨酸能突触传递,这对于理解其对认知和潜在精神活性特性至关重要。该领域的研究可以扩展到 3-庚基-δ(1)-四氢大麻酚,以探讨其对突触活动和相关神经过程的影响 (Shen & Thayer,1999).
属性
IUPAC Name |
(6aR,10aR)-3-heptyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h13-15,18-19,24H,5-12H2,1-4H3/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTMRZHYTZMJKX-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203228 | |
| Record name | Tetrahydrocannabinol-C7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptyl-delta(1)-tetrahydrocannabinol | |
CAS RN |
54763-99-4 | |
| Record name | 3-Heptyl-delta(1)-tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054763994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrocannabinol-C7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrocannabiphorol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTK87HN3LG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,6,7-Tetraoxaspiro[7.11]nonadecane](/img/structure/B1242567.png)







![1,3,6,7-Tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B1242582.png)




